Hedgehog Pathway Agonism: In Vivo Hair Growth Retardation in Mouse Model
In a direct head-to-head in vivo comparison, 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole (referred to as 'pyrazolyl azetidinyl ether 29') was evaluated against the established reference compound eflornithine for its ability to retard hair growth in a mouse model [1]. The target compound acted as an agonist of the Hedgehog (Hh) signaling pathway and demonstrably retarded the rate of hair growth, although it was slightly less effective than eflornithine [1]. This provides a quantifiable benchmark for its in vivo functional activity.
| Evidence Dimension | In Vivo Hair Growth Retardation Efficacy |
|---|---|
| Target Compound Data | Hedgehog pathway agonist, retards hair growth (effectiveness slightly less than eflornithine) [1] |
| Comparator Or Baseline | Eflornithine (α-amino acid reference compound) [1] |
| Quantified Difference | Slightly less effective (qualitative comparative assessment) [1] |
| Conditions | Eight-week old female C57BL mice in telogen phase of the hair cycle [1] |
Why This Matters
This in vivo data confirms functional Hedgehog pathway modulation, providing a validated phenotype for research applications in dermatology and oncology, and establishes a performance benchmark relative to a known standard.
- [1] Li, J., et al. (2010). Smoothened antagonists for hair inhibition. Bioorganic & Medicinal Chemistry Letters, 20(14), 4122-4126. DOI: 10.1016/j.bmcl.2010.06.033. View Source
